molecular formula C9H8N2O2 B1424226 Methyl 4-amino-2-cyanobenzoate CAS No. 1628431-65-1

Methyl 4-amino-2-cyanobenzoate

Cat. No.: B1424226
CAS No.: 1628431-65-1
M. Wt: 176.17 g/mol
InChI Key: NUXNORSXWRMRPH-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-cyanobenzoate: is an organic compound with the molecular formula C9H8N2O2 . It is a derivative of benzoic acid, characterized by the presence of an amino group at the fourth position and a cyano group at the second position on the benzene ring. This compound is commonly used in various chemical syntheses and has applications in scientific research.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-amino-2-cyanobenzoate can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, hydroxides, and other nucleophilic species.

Major Products Formed:

    Oxidation: Formation of oxidized benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoic acid esters.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness: Methyl 4-amino-2-cyanobenzoate is unique due to the specific positioning of the amino and cyano groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-amino-2-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXNORSXWRMRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401256886
Record name Benzoic acid, 4-amino-2-cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628431-65-1
Record name Benzoic acid, 4-amino-2-cyano-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1628431-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-amino-2-cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 2-cyano-4-nitrobenzoate (0.9 g, 4.4 mmol) in MeOH (5 mL) was added Pd/C (0.1 g). The resulting mixture was stirred at room temperature for 2 hours under hydrogen atmosphere. The mixture was filtered, and the filtrate was evaporated to dryness under reduced pressure to give the title product (0.77 g), which was used in the next step without further purification. LC-MS: m/z 177.2 (M+H)+
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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